

An In-depth Technical Guide to 2,4,4-Trimethylpentanal: Discovery and Synthesis

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Compound of Interest

Compound Name: 2,4,4-Trimethylpentanal

Cat. No.: B103174

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This technical guide provides a comprehensive overview of **2,4,4-trimethylpentanal**, a branched-chain aldehyde. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and characterization. While a definitive historical record of its initial discovery and synthesis is not readily available in published literature, its history is intrinsically linked to the broader development of synthetic organic chemistry and the study of branched aldehydes.

Introduction and Inferred History

The discovery of aldehydes as a class of organic compounds dates back to the early 19th century, with significant advancements in their synthesis and understanding throughout the 1800s.^[1] The development of the IUPAC nomenclature system provided a systematic way to name complex organic molecules like **2,4,4-trimethylpentanal**.^[2]

The synthesis of highly branched aldehydes such as **2,4,4-trimethylpentanal** is closely tied to the development of industrial processes like hydroformylation (also known as the oxo process) in the mid-20th century. This process allows for the addition of a formyl group ($-\text{CHO}$) and a hydrogen atom across a carbon-carbon double bond, a key step in producing aldehydes from alkenes. The likely precursor for **2,4,4-trimethylpentanal** is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), a product of isobutene dimerization.

Chemical and Physical Properties

2,4,4-Trimethylpentanal is a C8 aldehyde with a highly branched structure. Its physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[3]
Molecular Weight	128.21 g/mol	[3]
CAS Number	17414-46-9	[3]
Boiling Point	151-156 °C (at 20 Torr)	[4]
Density	0.817 g/cm ³ (at 23 °C)	[4]
IUPAC Name	2,4,4-trimethylpentanal	[3]
SMILES	<chem>CC(CC(C)(C)C)C=O</chem>	[3]
InChIKey	PJLOOIXLBYOPHW-UHFFFAOYSA-N	[3]

Plausible Synthesis Methodologies

While a specific, detailed historical experimental protocol for the first synthesis of **2,4,4-trimethylpentanal** is not available, two primary modern synthetic routes are most plausible: the hydroformylation of diisobutylene and the oxidation of 2,4,4-trimethylpentan-1-ol.

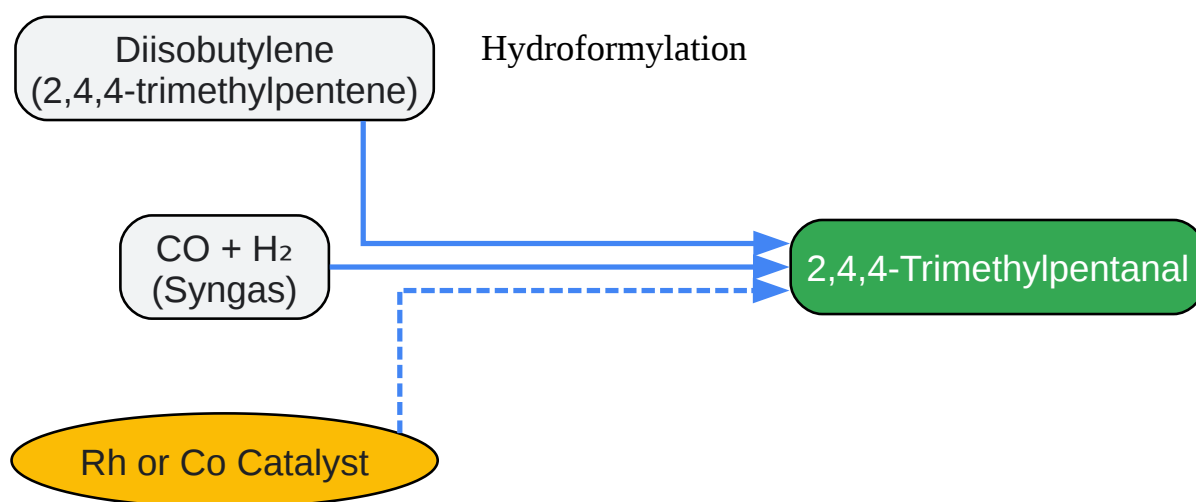
Hydroformylation of Diisobutylene

Hydroformylation is a major industrial process for the synthesis of aldehydes. In the context of **2,4,4-trimethylpentanal**, the starting material would be diisobutylene.

Experimental Protocol (General):

- **Catalyst Preparation:** A rhodium or cobalt-based catalyst is typically used. For example, a rhodium catalyst can be prepared from a precursor like Rh(CO)₂(acac) and a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent under an inert atmosphere.
- **Reaction Setup:** A high-pressure reactor (autoclave) is charged with diisobutylene, the catalyst solution, and a solvent (e.g., toluene).

- **Reaction Conditions:** The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas), typically in a 1:1 ratio. The reaction is heated to a temperature in the range of 80-150 °C, and the pressure is maintained between 10 and 100 atm.
- **Work-up and Purification:** After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is then subjected to distillation to separate the **2,4,4-trimethylpentanal** from the catalyst, solvent, and any byproducts.



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Caption: Hydroformylation of Diisobutylene to **2,4,4-Trimethylpentanal**.

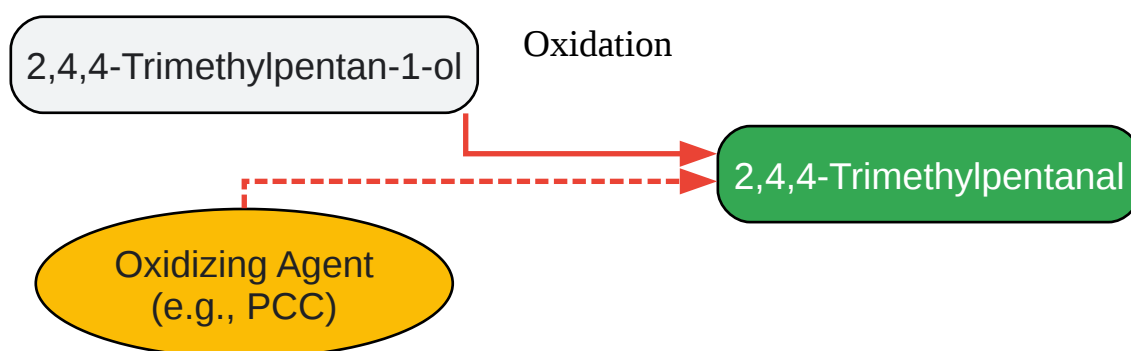
Oxidation of 2,4,4-Trimethylpentan-1-ol

The oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol, is another viable laboratory-scale synthesis method.

Experimental Protocol (General):

- **Reactant Setup:** 2,4,4-trimethylpentan-1-ol is dissolved in a suitable organic solvent, such as dichloromethane (DCM), in a reaction flask.
- **Oxidizing Agent:** A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine), is prepared.

- **Reaction:** The oxidizing agent is added slowly to the alcohol solution at a controlled temperature (often 0 °C to room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched (e.g., with the addition of water or a mild reducing agent to destroy excess oxidant). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure **2,4,4-trimethylpentanal**.



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Caption: Oxidation of 2,4,4-Trimethylpentan-1-ol.

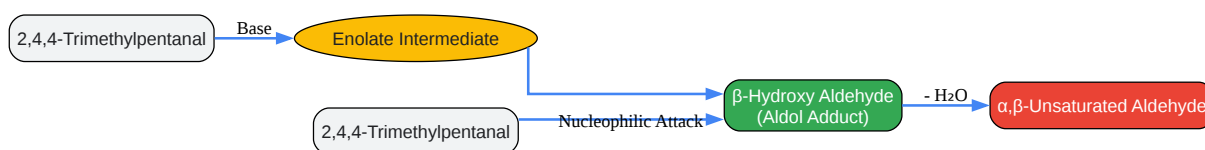
Characteristic Reactions: Aldol Condensation

Branched aldehydes like **2,4,4-trimethylpentanal** can undergo characteristic reactions of the aldehyde functional group. One of the most important is the aldol condensation, which forms a new carbon-carbon bond. Due to the steric hindrance around the α -carbon, the reactivity of **2,4,4-trimethylpentanal** in such reactions might be lower compared to linear aldehydes.

Experimental Protocol (General for Aldol Condensation):

- **Reactant Setup:** **2,4,4-trimethylpentanal** is dissolved in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
- **Catalyst:** A base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.

- **Reaction:** The mixture is stirred at room temperature or with gentle heating. The reaction involves the formation of an enolate from one molecule of the aldehyde, which then acts as a nucleophile to attack the carbonyl carbon of a second molecule.
- **Work-up and Purification:** The reaction is neutralized with an acid. The product, a β -hydroxy aldehyde, may be isolated or can undergo dehydration to form an α,β -unsaturated aldehyde. The product is extracted with an organic solvent, and the extract is washed, dried, and purified by chromatography or distillation.



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Caption: General Pathway for the Aldol Condensation of **2,4,4-Trimethylpentanal**.

Spectroscopic Data

The structure of **2,4,4-trimethylpentanal** can be confirmed using various spectroscopic techniques.

Spectroscopic Data	Key Features
^1H NMR	- A doublet for the aldehydic proton (CHO) around 9.6 ppm.- A multiplet for the proton on the α -carbon.- Signals for the methylene (CH_2) protons.- Singlets for the methyl (CH_3) protons, with a characteristic large singlet for the tert-butyl group.
^{13}C NMR	- A resonance for the carbonyl carbon around 200 ppm.- Resonances for the other carbon atoms in the aliphatic region.
Infrared (IR) Spectroscopy	- A strong $\text{C}=\text{O}$ stretching vibration characteristic of aldehydes around $1720\text{--}1740\text{ cm}^{-1}$.- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm^{-1} .- Aliphatic C-H stretching vibrations below 3000 cm^{-1} .
Mass Spectrometry	- The molecular ion peak (M^+) at $m/z = 128$.- Characteristic fragmentation patterns including the loss of the formyl group ($\text{M}-29$) and cleavage at the branched positions.

Note: Specific peak positions and splitting patterns can vary slightly depending on the solvent and instrument used.

Conclusion

While the specific historical details of the discovery of **2,4,4-trimethylpentanal** are not well-documented, its synthesis and properties are well understood within the framework of modern organic chemistry. The plausible synthetic routes, primarily through hydroformylation of diisobutylene, are indicative of its industrial relevance. The detailed spectroscopic and physical data provide a solid foundation for its identification and use in further research and development. This guide serves as a comprehensive technical resource for professionals requiring in-depth knowledge of this branched aldehyde.

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